Kulactone
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Overview
Description
Kulactone is a natural bioflavonoid compound with the molecular formula C30H44O3 and a molecular weight of 452.67 g/mol . It is known for its antifungal, antibacterial, and antiplasmodial activities . This compound has been identified as a potent inhibitor of sterol-14α-demethylase protease, making it a promising candidate for the treatment of Chagas disease .
Preparation Methods
Kulactone can be isolated from natural sources such as the seeds of Melia volkensii . The preparation involves dissolving the compound in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone . For research purposes, a mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of DMSO to achieve a concentration of 40 mg/mL .
Chemical Reactions Analysis
Kulactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kulactone has a wide range of scientific research applications, including:
Mechanism of Action
Kulactone exerts its effects by inhibiting the activity of sterol-14α-demethylase protease, an enzyme involved in the synthesis of sterols in Trypanosoma cruzi, the causative agent of Chagas disease . By inhibiting this enzyme, this compound disrupts the synthesis of essential sterols, leading to the death of the parasite. Additionally, this compound inhibits the activity of jRdRp, an enzyme involved in the replication of various pathogens, further contributing to its antifungal, antibacterial, and antiplasmodial activities .
Comparison with Similar Compounds
Kulactone is structurally similar to other triterpenoids, such as toosendanin and scopoletin . this compound is unique due to its potent inhibitory activity against sterol-14α-demethylase protease and jRdRp . This makes it a promising candidate for the treatment of diseases caused by pathogens that rely on these enzymes for survival.
Similar compounds include:
Toosendanin: A triterpenoid with antifungal and antibacterial activities.
Scopoletin: A coumarin compound with antimicrobial and anti-inflammatory properties.
Gallocatechin: A flavonoid with antioxidant and antimicrobial activities.
This compound’s unique combination of biological activities and its potential as a therapeutic agent make it a valuable compound for scientific research and drug development.
Biological Activity
Kulactone, a bioactive compound derived from the neem tree (Azadirachta indica), has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a limonoid, a type of tetracyclic triterpenoid. Its chemical structure contributes to its biological activity, influencing interactions with biological targets. The compound is known for exhibiting significant binding affinities with various proteins involved in viral replication.
Antiviral Activity
Recent studies have highlighted this compound's potential as an antiviral agent. Notably, it has been identified as a multi-target lead compound against several viruses, including the Japanese encephalitis virus (JEV) and porcine reproductive and respiratory syndrome virus (PRRSV).
Mechanistic Insights
-
Japanese Encephalitis Virus (JEV) :
- This compound demonstrated substantial docking scores (> -10 kcal/mol) against the RNA-dependent RNA polymerase (jRdRp) of JEV, indicating strong binding affinity .
- Molecular dynamics simulations revealed that this compound forms critical hydrogen bonds and van der Waals interactions with active site residues, stabilizing the docked complex during simulations .
-
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) :
- In screening assays, this compound was found to inhibit key viral proteins such as CD163-SRCR5 and Nsp4, showcasing its potential as a multi-target antiviral agent .
- The binding interactions involved conventional hydrogen bonds and hydrophobic interactions with significant amino acid residues in these proteins .
Binding Affinity and Interaction Profiles
The binding affinities of this compound with various viral proteins have been quantitatively assessed. Below is a summary table of this compound's binding energies and interaction profiles:
Target Protein | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
jRdRp (JEV) | -10.0 | H-bonds with Arg474, Gly605; van der Waals interactions |
CD163-SRCR5 (PRRSV) | -9.4 | H-bonds with Gly564; hydrophobic interactions |
Nsp4 (PRRSV) | -9.7 | H-bonds with Gly116, Ser118; pi-sigma interactions |
Case Studies and Research Findings
Several studies have provided empirical evidence supporting the antiviral potential of this compound:
- A study published in Frontiers in Veterinary Science identified this compound as one of the top phytochemicals with significant antiviral activity against PRRSV, confirming its role in inhibiting viral replication through multi-target mechanisms .
- Another investigation focused on JEV reported that this compound could be considered for further drug development due to its effective binding to jRdRp, which is crucial for the virus's life cycle .
Properties
Molecular Formula |
C30H44O3 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione |
InChI |
InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1 |
InChI Key |
ZIVZDNPCRURPNL-QCWHEMHRSA-N |
SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |
Synonyms |
kulactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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